molecular formula C11H10INO B11831554 1-Ethoxy-4-iodoisoquinoline

1-Ethoxy-4-iodoisoquinoline

Cat. No.: B11831554
M. Wt: 299.11 g/mol
InChI Key: SUFBSEGYBGVMKQ-UHFFFAOYSA-N
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Description

1-Ethoxy-4-iodoisoquinoline is an organic compound with the molecular formula C₁₁H₁₀INO . It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

The synthesis of 1-Ethoxy-4-iodoisoquinoline typically involves the iodination of isoquinoline derivatives. One common method includes the reaction of 1-ethoxyisoquinoline with iodine in the presence of an oxidizing agent. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction .

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Ethoxy-4-iodoisoquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine would yield an aminoisoquinoline derivative .

Scientific Research Applications

1-Ethoxy-4-iodoisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-iodoisoquinoline depends on its specific application. In medicinal chemistry, its derivatives may act by interacting with specific molecular targets such as enzymes, receptors, or DNA. For example, some isoquinoline derivatives inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets can vary widely depending on the specific derivative and its intended use .

Comparison with Similar Compounds

1-Ethoxy-4-iodoisoquinoline can be compared with other isoquinoline derivatives such as:

    1-Methoxy-4-iodoisoquinoline: Similar in structure but with a methoxy group instead of an ethoxy group.

    1-Ethoxy-4-bromoisoquinoline: Contains a bromine atom instead of iodine.

    1-Ethoxy-4-chloroisoquinoline: Contains a chlorine atom instead of iodine.

Properties

Molecular Formula

C11H10INO

Molecular Weight

299.11 g/mol

IUPAC Name

1-ethoxy-4-iodoisoquinoline

InChI

InChI=1S/C11H10INO/c1-2-14-11-9-6-4-3-5-8(9)10(12)7-13-11/h3-7H,2H2,1H3

InChI Key

SUFBSEGYBGVMKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C2=CC=CC=C21)I

Origin of Product

United States

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